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Compound of Interest

Compound Name:
4-methoxy-1H-pyrrolo[2,3-

b]pyridine-3-carbaldehyde

CAS No.: 1190314-48-7

Cat. No.: B11912625

Get Quote

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural

Biologists, and Spectroscopists.

Executive Summary: The Isostere Challenge
Azaindoles (pyrrolopyridines) are privileged scaffolds in drug discovery, serving as bioisosteres

of indoles to modulate solubility and metabolic stability (e.g., Vemurafenib). The introduction of

a formyl group at the C3 position is a pivotal synthetic step. However, distinguishing between

the four regioisomers—4-, 5-, 6-, and 7-azaindole-3-carbaldehyde—relies heavily on

understanding the specific coupling patterns (

-values) and chemical shifts induced by the varying position of the pyridine nitrogen.

This guide provides a self-validating spectroscopic workflow to definitively identify these

isomers without reference standards.
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The numbering of the azaindole ring system changes based on the fusion of the pyridine ring to

the pyrrole. This shift fundamentally alters the spin systems observed in NMR.

Isomer Common
Name

IUPAC
Nomenclature

Pyridine N Position
Proton Spin
System (Pyridine
Ring)

4-Azaindole
-pyrrolo[3,2-

]pyridine

N4
3 contiguous protons

(H5, H6, H7)

5-Azaindole
-pyrrolo[3,2-

]pyridine

N5
2 contiguous (H6, H7)

+ 1 isolated (H4)

6-Azaindole
-pyrrolo[2,3-

]pyridine

N6
2 contiguous (H4, H5)

+ 1 isolated (H7)

7-Azaindole
-pyrrolo[2,3-

]pyridine

N7
3 contiguous protons

(H4, H5, H6)

NMR Spectroscopy: The Differentiation Engine
The most reliable method for identification is

H NMR. The aldehyde proton (CHO) typically appears as a singlet between 9.8 – 10.2 ppm.
The diagnostic power lies in the aromatic region (7.0 – 8.8 ppm).

Comparative H NMR Data Table (DMSO- )
Note: Chemical shifts (

) are approximate and solvent-dependent; Coupling constants (

) are structural constants.
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Feature
4-Azaindole-3-

CHO

5-Azaindole-3-

CHO

6-Azaindole-3-

CHO

7-Azaindole-3-

CHO

Aldehyde (CHO) ~10.0 ppm (s) ~10.0 ppm (s) ~10.0 ppm (s) ~9.95 ppm (s)

H2 (Pyrrole) ~8.3 ppm (s) ~8.4 ppm (s) ~8.5 ppm (s)
~8.4 ppm (d,

Hz)

Pyridine Pattern ABC System AB + Singlet AB + Singlet
AMX / ABC

System

Key Signal 1

H5:

~8.5 (d)

to N

H4:

~9.0 (s) Isolated,

Deshielded

H7:

~8.9 (s) Isolated,

Deshielded

H6:

~8.3 (dd)

to N

Key Signal 2
H6:

~7.3 (dd)

H6:

~8.3 (d)

H4:

~8.1 (d)

H4:

~8.3 (dd)

Key Signal 3
H7:

~7.8 (d)

H7:

~7.5 (d)

H5:

~7.9 (d)

H5:

~7.3 (dd)

Coupling (

)

Hz

Hz

Hz

(small)

Hz

(small)

Hz

Hz

Mechanic Insight: Why these patterns?
Isolating Singlets (5- & 6-aza): In 5-azaindole, the Nitrogen at position 5 isolates H4 from

H6/H7. This results in a distinct singlet for H4 (highly deshielded due to being

to the pyridine nitrogen and the bridgehead). Similarly, in 6-azaindole, H7 becomes an
isolated singlet.

Contiguous Systems (4- & 7-aza): Both 4- and 7-azaindoles have three adjacent protons.

Distinguishing them requires looking at the chemical shifts.[1] In 7-azaindole, H6 is
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to the nitrogen and appears as a doublet of doublets (or broad doublet) around 8.3 ppm. In
4-azaindole, H5 is the

-proton.

Vibrational Spectroscopy (IR)
While less specific for isomer differentiation than NMR, IR provides confirmation of the

aldehyde functionality and can hint at intramolecular hydrogen bonding.

Carbonyl Stretch (

): Generally 1650 – 1690 cm

.

7-Azaindole Specificity: 7-azaindole-3-carbaldehyde often exhibits a slightly lower

wavenumber carbonyl stretch compared to the 4-, 5-, and 6-isomers.

Reason: The N7 lone pair can participate in an intramolecular hydrogen bond interaction

with the NH of the pyrrole ring (in dimers) or influence the electronics of the C3-formyl

group, increasing single-bond character.

NH Stretch: Broad band at 3100 – 3400 cm

.

Photophysical Properties (UV-Vis / Fluorescence)
7-azaindole derivatives are unique due to their ability to undergo Excited-State Proton Transfer

(ESPT), especially in protic solvents.

7-Azaindole-3-CHO:

Absorption:

nm.

Fluorescence: Can exhibit dual emission (normal and tautomer) in alcohols/water, though

the electron-withdrawing aldehyde group often quenches fluorescence compared to the
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parent azaindole.

4, 5, 6-Isomers: Do not typically show the specific "green" tautomer emission characteristic

of the 7-azaindole motif because the N1-H...N(pyridine) distance is too large to support facile

intramolecular proton transfer.

Decision Tree Workflow
Use this logic flow to identify your isomer from a

H NMR spectrum.

Figure 1: Spectroscopic Decision Tree for Azaindole Isomer Identification based on 1H NMR Coupling Patterns.

Start: Analyze Aromatic Region
(7.0 - 9.0 ppm)

How many distinct spin systems?

3 Contiguous Protons
(ABC or AMX system)

3 signals coupled

Contains an Isolated Singlet
(s) + AB Doublets

1 singlet + 2 doublets

Check Chemical Shift of Alpha Proton Check Singlet Shift & NOE

7-Azaindole-3-CHO
(H6 dd @ ~8.3, J~4.8Hz)

Alpha H is H6

4-Azaindole-3-CHO
(H5 d @ ~8.5, J~4.5Hz)

Alpha H is H5

5-Azaindole-3-CHO
(H4 Singlet @ ~9.0 ppm)

Singlet is H4 (Deshielded)

6-Azaindole-3-CHO
(H7 Singlet @ ~8.9 ppm)

Singlet is H7

Click to download full resolution via product page

Experimental Protocol: Vilsmeier-Haack Formylation
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This protocol is the industry standard for introducing the aldehyde at the C3 position. It is

applicable to all isomers, though workup for 7-azaindole requires care to break

metal/phosphorus complexes.

Reagents:

Azaindole starting material (1.0 equiv)

Phosphoryl chloride (

, 3.0 equiv)[2]

Dimethylformamide (DMF, 10.0 equiv - solvent/reagent)

Ice/Water for quenching

NaOH or

for neutralization

Workflow:

Preparation of Vilsmeier Reagent: In a flame-dried flask under

, cool DMF to 0°C. Add

dropwise over 20 minutes. The solution will turn faint yellow/orange (formation of
chloroiminium ion). Stir for 30 min at 0°C.

Addition: Dissolve the azaindole in minimal DMF and add dropwise to the Vilsmeier reagent

at 0°C.

Reaction: Allow to warm to room temperature, then heat to 80°C for 3-6 hours. Monitor by

TLC (the imine intermediate may be visible; aldehyde forms after hydrolysis).

Hydrolysis (Critical): Cool the mixture to 0°C. Pour slowly onto crushed ice. The mixture will

be acidic.[3]

Neutralization: Adjust pH to ~8-9 using 5M NaOH or saturated
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.

Note for 7-Azaindole: A sticky precipitate often forms. Sonication or heating the aqueous

suspension helps complete hydrolysis of the intermediate.

Isolation: Filter the solid precipitate (usually the pure aldehyde). If no precipitate, extract with

Ethyl Acetate (3x).[4] Wash organics with brine, dry over

, and concentrate.

Purification: Recrystallization from Methanol/Water or column chromatography

(Hexane/EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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